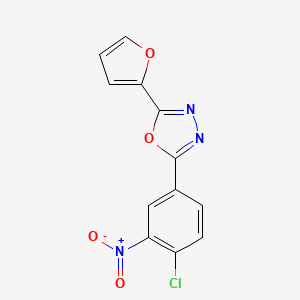
5-chloro-N-(3-chloro-4-methylphenyl)-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-(3-chloro-4-methylphenyl)-2-methoxybenzamide, also known as CCMB, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. CCMB belongs to the class of benzamide derivatives and has been found to exhibit promising biological activities, making it a potential candidate for the development of new drugs.
Mechanism of Action
The mechanism of action of 5-chloro-N-(3-chloro-4-methylphenyl)-2-methoxybenzamide is not fully understood, but research has shown that it acts by inhibiting the activity of certain enzymes and receptors that are involved in cancer cell proliferation and survival. 5-chloro-N-(3-chloro-4-methylphenyl)-2-methoxybenzamide has been found to induce apoptosis, or programmed cell death, in cancer cells, leading to their death.
Biochemical and Physiological Effects:
5-chloro-N-(3-chloro-4-methylphenyl)-2-methoxybenzamide has been found to exhibit various biochemical and physiological effects, including the inhibition of cancer cell proliferation, induction of apoptosis, and inhibition of bacterial and fungal growth. Additionally, 5-chloro-N-(3-chloro-4-methylphenyl)-2-methoxybenzamide has been found to exhibit low toxicity towards normal cells, making it a potential candidate for the development of new drugs.
Advantages and Limitations for Lab Experiments
The advantages of using 5-chloro-N-(3-chloro-4-methylphenyl)-2-methoxybenzamide in lab experiments include its high potency against cancer cells and its low toxicity towards normal cells. Additionally, 5-chloro-N-(3-chloro-4-methylphenyl)-2-methoxybenzamide has been found to exhibit good solubility in various solvents, making it easy to work with in the lab. However, the limitations of using 5-chloro-N-(3-chloro-4-methylphenyl)-2-methoxybenzamide in lab experiments include its high cost and the need for specialized equipment and expertise for its synthesis and handling.
Future Directions
There are several future directions for research on 5-chloro-N-(3-chloro-4-methylphenyl)-2-methoxybenzamide, including the development of new derivatives with improved potency and selectivity against cancer cells. Additionally, research could focus on the optimization of the synthesis method for 5-chloro-N-(3-chloro-4-methylphenyl)-2-methoxybenzamide to make it more cost-effective and accessible for researchers. Furthermore, the potential applications of 5-chloro-N-(3-chloro-4-methylphenyl)-2-methoxybenzamide in the field of antibiotics and antifungals could be explored further.
Synthesis Methods
The synthesis of 5-chloro-N-(3-chloro-4-methylphenyl)-2-methoxybenzamide involves the reaction of 5-chloro-2-methoxybenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 3-chloro-4-methylaniline in the presence of a base. The final product is obtained through the addition of a solution of hydrochloric acid in ether.
Scientific Research Applications
5-chloro-N-(3-chloro-4-methylphenyl)-2-methoxybenzamide has been the subject of numerous scientific studies due to its potential applications in the field of medicinal chemistry. Research has shown that 5-chloro-N-(3-chloro-4-methylphenyl)-2-methoxybenzamide exhibits significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, 5-chloro-N-(3-chloro-4-methylphenyl)-2-methoxybenzamide has been found to exhibit antibacterial and antifungal activities, making it a potential candidate for the development of new antibiotics.
properties
IUPAC Name |
5-chloro-N-(3-chloro-4-methylphenyl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO2/c1-9-3-5-11(8-13(9)17)18-15(19)12-7-10(16)4-6-14(12)20-2/h3-8H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGMHETWOLFSSMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(3-chloro-4-methylphenyl)-2-methoxybenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-ethyl-N-{2-[4-(2-ethylbutanoyl)-1-piperazinyl]ethyl}butanamide](/img/structure/B5798879.png)

![N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5798889.png)
![2,4-dimethyl-N-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B5798895.png)
![4-[(2,3-dimethoxybenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5798899.png)

![N-{2-[(3-chlorobenzyl)thio]-1,3-benzothiazol-6-yl}acetamide](/img/structure/B5798915.png)

![2-(4-isopropoxyphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B5798927.png)
![(2-methoxy-5-nitrophenyl)[4-(methylthio)benzyl]amine](/img/structure/B5798942.png)
![1-(2,9-dimethyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanone](/img/structure/B5798957.png)
![3,4-dimethoxy-N'-[(4-methoxy-3-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5798964.png)
![1-[(4-methyl-1-piperidinyl)acetyl]-4-phenylpiperazine](/img/structure/B5798969.png)
![2-{[(4-benzyl-1-piperazinyl)imino]methyl}phenol](/img/structure/B5798983.png)